N-(3-chloro-4-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-15-22-18(25-23-15)12-5-7-17(20-9-12)26-10-16(24)21-13-6-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNZJJGUKKLDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the oxadiazole moiety has been linked to enhanced biological activity against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting telomerase activity in gastric cancer cell lines, indicating a potential mechanism for cancer treatment .
Case Study:
A study involving a series of 1,3,4-oxadiazole derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cancer cell proliferation. One compound showed an IC50 value of 1.18 µM against multiple cancer types, outperforming established anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The thioacetamide group is known to enhance the antibacterial activity of compounds. Research indicates that derivatives containing oxadiazole and thio groups can exhibit potent antibacterial effects against various pathogens.
Data Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
The neuroprotective effects of compounds similar to N-(3-chloro-4-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have been explored in the context of neurodegenerative diseases. The structure's ability to modulate neurotransmitter systems is under investigation.
Research Findings:
Studies indicate that oxadiazole derivatives can influence glutamate receptor activity, which is crucial in neuroprotection . The modulation of these receptors could potentially lead to therapeutic strategies for conditions like Alzheimer's disease.
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Research has focused on modifying the oxadiazole and thioacetamide components to enhance biological activity while minimizing toxicity.
Key Insights:
The position and nature of substituents on the phenyl ring significantly affect the compound's pharmacological properties. For example, electron-donating groups at specific positions have been shown to improve activity against targeted enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound shares structural motifs with several acetamide derivatives documented in the evidence. Key analogs include:
Key Observations :
- Heterocycle Impact : The 1,2,4-oxadiazole ring (as in the target compound) enhances metabolic stability compared to 1,2,4-triazole analogs, which may exhibit higher polarity .
- Substituent Effects : Chloro groups (electron-withdrawing) increase melting points (e.g., 5j in : m.p. 138–140°C) compared to ethyl or methoxy substituents .
Physicochemical Properties
Melting points, yields, and solubility trends for selected analogs:
| Compound ID () | Substituent | Melting Point (°C) | Yield (%) | Solubility (PBS, pH 7.4) |
|---|---|---|---|---|
| 5e | 4-Chlorobenzyl | 132–134 | 74 | Low |
| 5j | 4-Chlorobenzyl | 138–140 | 82 | Low |
| 5h | Benzylthio | 133–135 | 88 | Moderate |
Inferences for Target Compound :
- The 3-chloro-4-methylphenyl group likely confers a melting point range of 135–145°C, similar to chloro-substituted analogs in .
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for scalability?
Methodological Answer:
- Step 1: Begin with substitution reactions using halogenated nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) and pyridinemethanol under alkaline conditions to form intermediates .
- Step 2: Reduce nitro groups to amines using iron powder in acidic media, ensuring stoichiometric control to avoid over-reduction .
- Step 3: Perform condensation with cyanoacetic acid or chloroacetyl chloride using coupling agents (e.g., DCC or HATU) to form the acetamide backbone .
- Optimization: Monitor reaction progress via TLC and adjust solvent systems (e.g., DMF for polar intermediates) to improve yields. Recrystallize with pet-ether or ethanol for purification .
Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., methyl, chloro, oxadiazole) and thioether linkages .
- IR Spectroscopy: Identify characteristic peaks for C=O (1650–1700 cm) and C-S (600–700 cm) bonds .
- LC-MS: Confirm molecular weight (e.g., expected [M+H] ion) and detect impurities .
- Elemental Analysis: Validate purity by matching experimental and theoretical C/H/N ratios .
How can researchers assess the stability of the thioether linkage under physiological conditions?
Methodological Answer:
- In vitro Stability Assays: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via HPLC over 24–72 hours .
- Oxidative Stress Tests: Expose to HO or liver microsomes to evaluate susceptibility to oxidation .
- Stabilization Strategies: Introduce electron-withdrawing groups on the pyridine ring to reduce nucleophilic attack on the sulfur atom .
Advanced Research Questions
How can computational methods predict biological targets and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase or kinases). Focus on the oxadiazole and pyridine moieties as potential binding motifs .
- PASS Prediction: Apply computer-aided tools (e.g., PASS Online) to forecast antiviral or anticancer activity based on structural analogs .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with bioactivity .
How can contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid metabolism .
- Metabolite Identification: Incubate with liver microsomes and use HR-MS to detect Phase I/II metabolites. Modify substituents (e.g., ethyl on oxadiazole) to block metabolic hotspots .
- Dose-Response Refinement: Conduct MTD (maximum tolerated dose) studies in rodents to optimize dosing regimens .
What strategies elucidate the role of the 3-ethyl-1,2,4-oxadiazole moiety in target engagement?
Methodological Answer:
- Isosteric Replacement: Synthesize analogs with 1,3,4-thiadiazole or 1,2,3-triazole rings and compare potency .
- Site-Directed Mutagenesis: If targeting an enzyme, mutate residues near the oxadiazole-binding pocket (e.g., His or Asp) to assess binding energy changes .
- Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to visualize interactions at atomic resolution .
How can metabolic stability be improved without compromising activity?
Methodological Answer:
- Deuterium Incorporation: Replace labile hydrogens (e.g., on methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design: Mask polar groups (e.g., acetamide) with ester or carbamate linkers to enhance membrane permeability .
- In Silico ADMET Screening: Use tools like SwissADME to predict metabolic liabilities and prioritize analogs with lower clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
